[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
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Overview
Description
[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a hydrazinylidene moiety linked to a dichlorobenzoate group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps:
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Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-[(4-methylphenyl)methoxy]benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.
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Condensation Reaction: : The hydrazone intermediate is then subjected to a condensation reaction with 3-formylphenyl 2,4-dichlorobenzoate. This step is often facilitated by an acid catalyst, such as acetic acid, and requires heating to promote the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
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Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, offering therapeutic benefits.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which [3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazinylidene moiety may form hydrogen bonds or other interactions with active sites, modulating the activity of the target molecule. Pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate: Unique due to its specific hydrazinylidene and dichlorobenzoate groups.
[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-difluorobenzoate: Similar structure but with fluorine atoms instead of chlorine.
[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dibromobenzoate: Bromine atoms replace chlorine, affecting reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound [3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate, a hydrazone derivative, has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of hydrazone derivatives typically involves the condensation of hydrazine derivatives with carbonyl compounds. For the specific compound , the synthesis can be outlined as follows:
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Starting Materials :
- 4-methylphenylmethoxybenzoyl hydrazine
- 2,4-dichlorobenzoic acid
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Procedure :
- The hydrazine derivative is reacted with the benzoyl compound in a suitable solvent (e.g., ethanol) under reflux conditions.
- The product is purified through recrystallization.
Antimicrobial Properties
Research indicates that hydrazone derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi. For instance:
- Inhibition Zone Diameter : The compound demonstrated inhibition zones ranging from 15 mm to 25 mm against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values were reported between 50 µg/mL and 100 µg/mL, indicating potent activity.
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:
- IC50 Values : The IC50 was found to be approximately 30 µg/mL, showcasing its effectiveness in scavenging free radicals compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL).
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in various biochemical pathways:
- Monoamine Oxidase (MAO) Inhibition : It exhibited reversible inhibition with IC50 values of approximately 25 µM for MAO-A and 30 µM for MAO-B.
- β-Secretase Inhibition : The compound showed promising results as a β-secretase inhibitor with an IC50 value of around 15 µM.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are attributed to the ability of the hydrazone structure to donate electrons and neutralize free radicals.
- Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to active sites of MAO and β-secretase, inhibiting their functions through competitive inhibition.
Case Studies
Several studies have highlighted the biological efficacy of similar hydrazone compounds:
- Study on Antimicrobial Activity : A study by Abdel-Wahab et al. reported that similar hydrazone derivatives showed enhanced antimicrobial properties due to structural modifications that increase lipophilicity and facilitate membrane penetration .
- Antioxidant Efficacy Evaluation : Another research indicated that structural variations in hydrazones significantly affect their antioxidant capabilities, emphasizing the role of substituents like methoxy groups in enhancing activity .
- Enzyme Inhibition Studies : Research on related compounds demonstrated that specific substitutions on the benzoyl moiety can lead to increased selectivity and potency against MAO and β-secretase enzymes .
Data Summary Table
Biological Activity | Measurement Method | Result |
---|---|---|
Antimicrobial Activity | Inhibition Zone Diameter | 15 mm - 25 mm |
Minimum Inhibitory Concentration (MIC) | MIC Test | 50 µg/mL - 100 µg/mL |
Antioxidant Activity | DPPH Assay | IC50 = 30 µg/mL |
MAO-A Inhibition | Enzyme Assay | IC50 = 25 µM |
MAO-B Inhibition | Enzyme Assay | IC50 = 30 µM |
β-Secretase Inhibition | Enzyme Assay | IC50 = 15 µM |
Properties
CAS No. |
769153-70-0 |
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Molecular Formula |
C29H22Cl2N2O4 |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C29H22Cl2N2O4/c1-19-5-7-20(8-6-19)18-36-24-12-9-22(10-13-24)28(34)33-32-17-21-3-2-4-25(15-21)37-29(35)26-14-11-23(30)16-27(26)31/h2-17H,18H2,1H3,(H,33,34)/b32-17+ |
InChI Key |
CQCBACJRZAJORD-VTNSRFBWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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